molecular formula C18H21N5O2S B6528726 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylphenyl)sulfanyl]butanamide CAS No. 1019102-13-6

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylphenyl)sulfanyl]butanamide

Cat. No.: B6528726
CAS No.: 1019102-13-6
M. Wt: 371.5 g/mol
InChI Key: SYLWPSUSFINAIN-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising a 1,3,4-oxadiazole core linked to a 1,5-dimethylpyrazole moiety and a 4-[(4-methylphenyl)sulfanyl]butanamide side chain. Such structural motifs are common in pharmaceuticals and agrochemicals due to their bioisosteric properties and metabolic stability .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-12-6-8-14(9-7-12)26-10-4-5-16(24)19-18-21-20-17(25-18)15-11-13(2)23(3)22-15/h6-9,11H,4-5,10H2,1-3H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLWPSUSFINAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylphenyl)sulfanyl]butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can modulate neurotransmission and affect neural signaling pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and function. Additionally, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the hydrolysis of acetylcholine. Additionally, this compound can interact with other proteins and enzymes, leading to changes in their activity and function. These interactions can result in alterations in gene expression, enzyme inhibition or activation, and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including oxidative stress, apoptosis, and impaired cellular function. These dosage-dependent effects highlight the importance of determining the optimal concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can modulate the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase. By influencing these metabolic pathways, this compound can affect cellular redox balance and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular regions.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for understanding its precise biochemical effects.

Biological Activity

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylphenyl)sulfanyl]butanamide is a compound of interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The following sections will explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the pyrazole moiety.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi.

CompoundBacterial Strains TestedZone of Inhibition (mm)Concentration (µg/mL)
Compound AStaphylococcus aureus2250
Compound BEscherichia coli1850
N-[5-(1,5-dimethyl...]Pseudomonas aeruginosa2050

These results suggest that the compound may be effective in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of similar compounds has been evaluated in various studies. For example, a series of substituted pyrazole derivatives were tested against human cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer).

CompoundCell LineIC50 (µM)Mechanism of Action
Compound XMCF715Apoptosis induction
Compound YPC312Cell cycle arrest
N-[5-(1,5-dimethyl...]MCF710Apoptosis induction

The IC50 values indicate that N-[5-(1,5-dimethyl... possesses promising anticancer properties.

Study on Antitubercular Activity

A study published in 2020 synthesized various oxadiazole derivatives and tested them against Mycobacterium tuberculosis. Among these compounds, those with structural similarities to N-[5-(1,5-dimethyl... demonstrated significant anti-tubercular activity with IC50 values ranging from 2.0 to 5.0 µM. This highlights the potential of this compound as a lead in tuberculosis treatment.

Cytotoxicity Assessment

In assessing cytotoxicity, compounds were tested on human embryonic kidney cells (HEK293). The results indicated that many derivatives exhibited low toxicity at therapeutic concentrations.

CompoundCytotoxicity (HEK293)Remarks
Compound A>100 µMNon-toxic
N-[5-(1,5-dimethyl...]>100 µMNon-toxic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

A comparative analysis of key structural elements is outlined below:

Compound Name Core Heterocycles Key Substituents Functional Groups
N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylphenyl)sulfanyl]butanamide 1,3,4-Oxadiazole, Pyrazole 4-Methylphenyl sulfanyl, Butanamide Sulfanyl, Amide, Methyl
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Pyridine, Pyrazole 4-Chlorophenyl carbamoyl, Butyl Sulfonamide, Chlorine, Carbamoyl
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol 1,3,4-Oxadiazole, Indole Indole-methyl, Thiol Thiol, Indole

Key Observations :

  • The butanamide chain introduces conformational flexibility, contrasting with the rigid carbamoyl group in ’s compound, which may affect target binding kinetics.
  • Unlike the indole-containing oxadiazole-thiol in , the target lacks aromatic stacking motifs (e.g., indole), which are critical for interactions with hydrophobic enzyme pockets .
Physicochemical Properties
Property Target Compound ’s Compound ’s Compound
Melting Point Not reported 138–142 °C Not reported
Solubility Moderate (sulfanyl, amide) Low (sulfonamide, chlorophenyl) Low (thiol, indole)
Hydrogen Bonding Amide N–H, Sulfanyl S–H Sulfonamide S=O, Carbamoyl N–H Thiol S–H, Indole N–H

The target’s amide and sulfanyl groups enable diverse hydrogen-bonding interactions, as described in Etter’s graph-set analysis (e.g., $ \text{N–H} \cdots \text{O} $, $ \text{S–H} \cdots \text{N} $) . This contrasts with ’s compound, where sulfonamide and carbamoyl groups dominate crystal packing via $ \text{S=O} \cdots \text{H–N} $ motifs .

Crystallographic and Computational Analysis

Though crystallographic data for the target compound are absent in the provided evidence, methods such as SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used for analogous structures . Hydrogen-bonding networks in similar compounds, analyzed via graph-set theory, reveal that amide and sulfanyl groups favor $ \text{R}2^2(8) $ and $ \text{C}2^2(6) $ motifs, influencing solubility and stability .

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